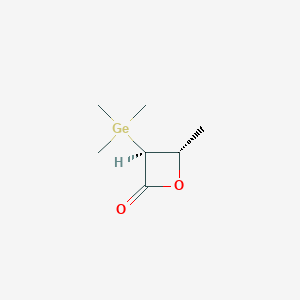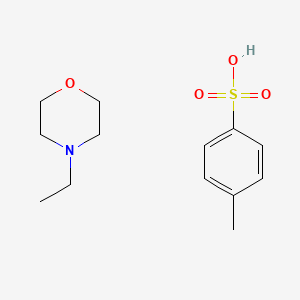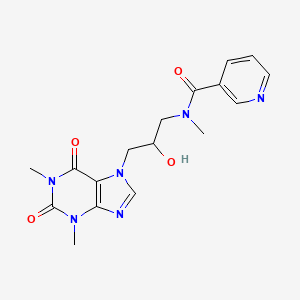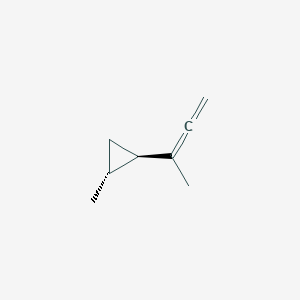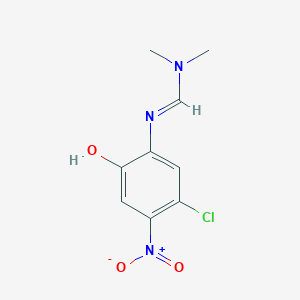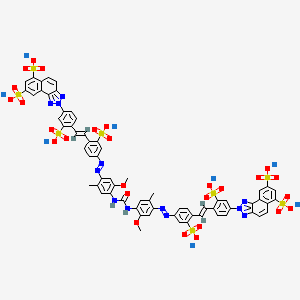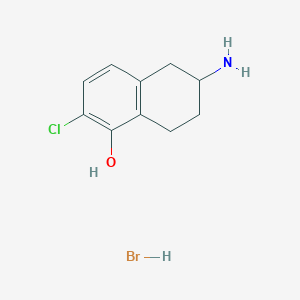
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that belongs to the class of tetralins Tetralins are bicyclic aromatic compounds that are derivatives of naphthalene
Preparation Methods
The synthesis of 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps One common synthetic route starts with the chlorination of 5,6,7,8-tetrahydronaphthalen-1-ol to introduce the chlorine atom at the 2-positionThe final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid .
Chemical Reactions Analysis
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding alcohol and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as alterations in neurotransmitter levels and modulation of gene expression .
Comparison with Similar Compounds
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound has a similar tetralin structure but lacks the chlorine and hydroxyl groups.
6-Amino-1,2,3,4-tetrahydronaphthalene: This compound is similar but does not have the chlorine atom at the 2-position.
6-Aminotetralin: This compound is another tetralin derivative with an amino group but differs in the position of other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
CAS No. |
67544-46-1 |
|---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.57 g/mol |
IUPAC Name |
6-amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13;/h1,4,7,13H,2-3,5,12H2;1H |
InChI Key |
LEXHWWDGBHVJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2O)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


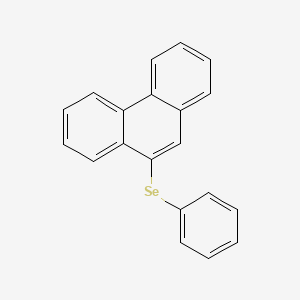
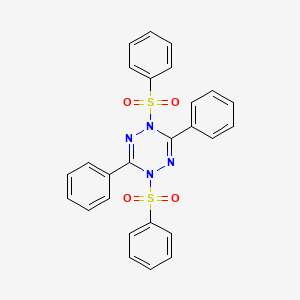
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
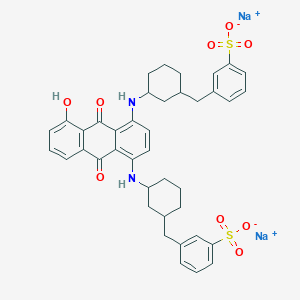
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
